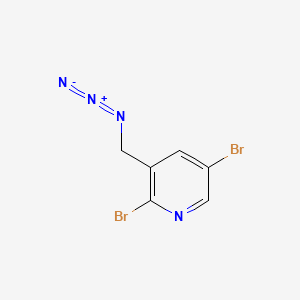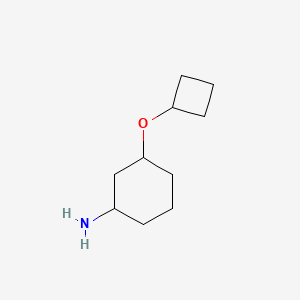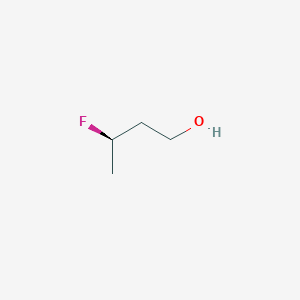
3-(1H-pyrrol-3-yloxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrrol-3-yloxy)piperidine is a heterocyclic compound that features both a pyrrole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyrrole and piperidine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of 3-(1H-pyrrol-3-yloxy)piperidine may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-pyrrol-3-yloxy)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents like potassium permanganate or chromium trioxide. Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, sodium borohydride
Substitution: Halogenation using N-chlorosuccinimide, alkylation using alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce various substituted piperidines.
Aplicaciones Científicas De Investigación
3-(1H-pyrrol-3-yloxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-pyrrol-3-yloxy)piperidine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The compound’s effects are often mediated through the modulation of signaling pathways such as NF-κB, PI3K/Akt, and MAPK . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
3-(1H-pyrrol-3-yloxy)piperidine can be compared with other similar compounds, such as pyridine, dihydropyridine, and other piperidine derivatives. These compounds share structural similarities but differ in their pharmacological profiles and applications . For example:
Pyridine: A six-membered ring with one nitrogen atom, commonly found in pharmaceuticals and natural products.
Dihydropyridine: A reduced form of pyridine, often used in calcium channel blockers for treating hypertension.
Piperidine: A six-membered ring with one nitrogen atom, widely used in the synthesis of various drugs and natural products.
The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for the development of novel therapeutic agents.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-(1H-pyrrol-3-yloxy)piperidine |
InChI |
InChI=1S/C9H14N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2 |
Clave InChI |
DQGQQRPUVPZTNP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)OC2=CNC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)


![(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13487056.png)
![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)




